Lesion Detection in Neuroendocrine Tumors: WB-(11)C-5-HTP-PET vs. Somatostatin Receptor Scintigraphy (SRS) and Computed Tomography (CT)
Whole-body (11)C-5-HTP-PET detects a significantly greater number of tumor lesions in patients with neuroendocrine tumors (NETs) than standard anatomical and functional imaging methods. In a comparative study of 42 patients with diverse NETs, PET visualized more lesions than both SRS and CT in 58% of patients, compared to only 7% where SRS or CT detected more lesions [1]. Additionally, PET identified the primary tumor in 84% (16/19) of cases versus 47% for SRS and 42% for CT [1]. The improved detection is attributable to the high metabolic activity of the serotonin pathway in NETs, which is not captured by SRS (receptor-based) or CT (anatomy-based).
| Evidence Dimension | Percentage of patients with additional lesions detected |
|---|---|
| Target Compound Data | WB-(11)C-5-HTP-PET detected more lesions than SRS and CT in 58% of patients |
| Comparator Or Baseline | SRS and CT detected more lesions in 7% of patients |
| Quantified Difference | 8.3-fold higher probability of detecting additional lesions with WB-(11)C-5-HTP-PET |
| Conditions | Prospective comparative study in 42 patients with biopsy-confirmed NET (6 bronchial, 2 foregut, 16 midgut, 2 thymic carcinoids; 1 ectopic Cushing's syndrome; 4 gastrinomas; 1 insulinoma; 6 nonfunctioning endocrine pancreatic tumors; 1 gastric carcinoid, 1 paraganglioma; 2 endocrine-differentiated pancreatic carcinomas) |
Why This Matters
For NET staging and surgical planning, a tracer that detects 58% more lesions than the clinical standard directly reduces the risk of incomplete resection and improves patient management.
- [1] Örlefors H, Sundin A, Garske U, et al. Whole-Body 11C-5-Hydroxytryptophan Positron Emission Tomography as a Universal Imaging Technique for Neuroendocrine Tumors: Comparison with Somatostatin Receptor Scintigraphy and Computed Tomography. J Clin Endocrinol Metab. 2005 Jun;90(6):3392-400. doi: 10.1210/jc.2004-1938. View Source
